molecular formula C18H32NO5P B526693 [(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate

[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate

Cat. No. B526693
M. Wt: 373.4 g/mol
InChI Key: NHHHTRJKYUTEIF-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS-SG-44 is an agonist of S1P receptors.

Scientific Research Applications

Phosphorous-Containing Compounds in Natural Products

Phosphorous-containing molecules, including compounds like [(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate, are pivotal in all forms of life. These molecules, especially those with phosphate functional groups, are essential constituents of living cells, found in natural products, nucleic acids, and as chemical modifications in proteins and peptides. The organophosphorus compounds, albeit rare, play crucial roles in many biological processes. Their importance extends beyond their rarity, challenging the notion that nonphosphate organophosphorus groups are mere biochemical oddities, and suggesting their underestimation in biological roles due to technological constraints in detection and analysis (Petkowski, Bains & Seager, 2019).

Phosphonic Acid: Versatile Applications

Phosphonic acid, characterized by its structural resemblance to phosphate moiety, finds its use in various applications due to its coordination or supramolecular properties. It's used in fields ranging from bioactive properties in drugs or pro-drugs, bone targeting, to the design of materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. This versatility in applications stems from the structural analogy with the phosphate group, offering a broad spectrum of research avenues across chemistry, biology, and physics (Sevrain, Berchel, Couthon & Jaffrès, 2017).

Phosphorus in Dental Applications

In dentistry, amorphous calcium phosphate (ACP) serves as a vital mineral phase and a precursor to artificial hydroxyapatite. ACP distinguishes itself by lacking the long-range, periodic atomic scale order of crystalline calcium phosphates. It shows better osteoconductivity and biodegradability than other calcium phosphates, facilitating cell proliferation, adhesion, and increasing alkaline phosphatase activity. These properties render ACP a suitable candidate for tissue repair materials and potential remineralizing agents in dental applications (Zhao, Liu, Sun & Yang, 2012).

Organophosphorus Flame Retardants

Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is a widely used organophosphorus flame retardant. Despite its widespread use, there's a significant concern about the health risks associated with TDCPP due to its potential toxicity, including acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting effects. This growing concern underlines the need for a deeper understanding of the environmental behavior and health risks posed by TDCPP and similar organophosphorus compounds (Wang, Chen, Li, Yu, Wang & Liu, 2020).

Hydroxyapatite in Pollution Control

Hydroxyapatite (Ca10(PO4)6(OH)2), another calcium phosphate biomaterial, shows great potential in treating air, water, and soil pollution. Its structural properties, like great adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it a promising candidate for environmental management. Hydroxyapatite's potential in resource recovery and its applications in the remediation of wastewater, soil treatment, and catalysis, showcase its multifunctional role in environmental clean-up (Ibrahim, Labaki, Giraudon & Lamonier, 2020).

properties

Product Name

[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate

Molecular Formula

C18H32NO5P

Molecular Weight

373.4 g/mol

IUPAC Name

[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate

InChI

InChI=1S/C18H32NO5P/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-18(20)17(19)14-24-25(21,22)23/h9-12,17-18,20H,2-8,13-14,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1

InChI Key

NHHHTRJKYUTEIF-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)C[C@H]([C@H](COP(=O)(O)O)N)O

SMILES

O=P(O)(O)OC[C@H](N)[C@H](O)CC1=CC=C(CCCCCCCC)C=C1

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CC(C(COP(=O)(O)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DS SG-44;  DS-SG 44;  DS SG 44;  DS-SG-44

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate
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[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate
Reactant of Route 3
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate
Reactant of Route 4
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate
Reactant of Route 5
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate
Reactant of Route 6
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate

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